7-Fluoro-2,3-dihydrobenzofuran-3-ol

Descripción

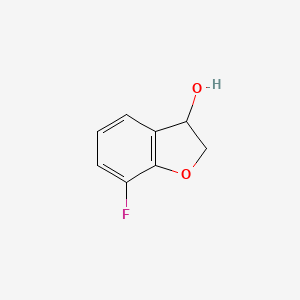

7-Fluoro-2,3-dihydrobenzofuran-3-ol is a fluorinated benzofuran derivative characterized by a partially hydrogenated benzofuran core with a hydroxyl group at position 3 and a fluorine atom at position 6. Its molecular formula is inferred as C₈H₇FO₂ (based on structural analogs like 7-bromo derivatives ), with an approximate molecular weight of 154.05 g/mol. The dihydrobenzofuran scaffold is notable for its conformational rigidity, which can influence binding affinity in biological systems.

Propiedades

Fórmula molecular |

C8H7FO2 |

|---|---|

Peso molecular |

154.14 g/mol |

Nombre IUPAC |

7-fluoro-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C8H7FO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 |

Clave InChI |

YIHJHVSDENEPEU-UHFFFAOYSA-N |

SMILES canónico |

C1C(C2=C(O1)C(=CC=C2)F)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Halogen Substitution: Fluoro vs. Bromo

Key Analogs :

- 7-Fluoro-2,3-dihydrobenzofuran-3-ol (target compound).

- (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol (CAS 2165966-78-7, C₈H₇BrO₂, MW 215.05) .

| Property | 7-Fluoro Derivative | 7-Bromo Derivative |

|---|---|---|

| Halogen Atomic Size | Smaller (F: 0.64 Å) | Larger (Br: 1.14 Å) |

| Electronegativity | Higher (F: 3.98) | Lower (Br: 2.96) |

| Molecular Weight | ~154.05 g/mol | 215.05 g/mol |

| Polarity | Moderate (C–F bond polar) | Less polar (C–Br bond) |

Impact :

- Physical Properties : The bromo analog’s higher molecular weight may correlate with elevated melting/boiling points compared to the fluoro derivative.

Functional Group Variations at Position 3

Key Analogs :

- This compound (hydroxyl at C3).

- (R)-3-([1,1'-Biphenyl]-4-yl)-2,3-dihydrobenzofuran-3-ol (aryl substituent at C3) .

- 2,3-Dihydro-2,2-dimethylbenzofuran-3,7-diol (CAS 17781-15-6, diol at C3 and C7) .

Impact :

Structural Modifications in the Benzofuran Core

Key Analogs :

Impact :

Research Findings and Data Analysis

Spectroscopic Data

- NMR : Aryl-substituted analogs show aromatic proton signals at δ 6.5–7.5 ppm, while hydroxyl protons resonate at δ 2.0–5.0 ppm depending on hydrogen bonding .

- Optical Activity : The (R)-configured aryl analogs exhibit specific rotations of -40.6 to -74.9°, highlighting the role of stereochemistry in properties .

Métodos De Preparación

Procedure and Optimization

Mechanistic Insights

Selectfluor acts as an electrophilic fluorine source, facilitating aromatic substitution via a radical or polar pathway. The hydroxyl group at position 3 directs fluorination to the para position (C7) through resonance stabilization of the intermediate arenium ion.

Nucleophilic Substitution of Bromo Precursors

Bromo-dihydrobenzofuran intermediates serve as precursors for fluoride displacement.

Synthetic Route

-

Bromination :

-

Fluorination :

Limitations

Competitive elimination or over-fluorination may occur, necessitating precise stoichiometry and temperature control.

Diazotization and Fluorodeamination

Amino groups at the 7-position are converted to fluorine via diazotization.

Protocol

-

Amination :

-

Diazotization :

-

Reagents: Sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C.

-

Intermediate: Diazonium salt.

-

-

Fluorodeamination :

Key Example

In the synthesis of 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, fluorodeamination achieved 89% yield after hydrolysis.

Cyclization of Fluorinated Precursors

Intramolecular cyclization of fluorinated ethers or alcohols constructs the dihydrobenzofuran core.

Representative Method

Advantages

This one-pot method avoids separate fluorination steps, streamlining synthesis.

Transition Metal-Catalyzed Approaches

Rhodium- or palladium-catalyzed reactions enable regioselective fluorination and cyclization.

Rhodium-Catalyzed C–H Activation

Palladium-Mediated Coupling

-

Substrate : 3-Hydroxybenzofuran derivatives.

-

Reagent : Fluoroaryl boronic acids under Suzuki–Miyaura conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Complexity |

|---|---|---|---|---|

| Electrophilic Fluorination | 70–87 | Mild, aerobic | High | Low |

| Nucleophilic Substitution | 60–75 | High-temperature | Moderate | Moderate |

| Diazotization | 53–99 | Low-temperature | Low | High |

| Cyclization | 50–70 | Reflux | High | Moderate |

| Metal-Catalyzed | 53–99 | Ligand-sensitive | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-2,3-dihydrobenzofuran-3-ol, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization of fluorinated phenolic precursors. For example, 4-methoxyphenol derivatives can undergo acid-catalyzed cyclization with styrene analogs in hexafluoropropan-2-ol at room temperature, yielding dihydrobenzofuran scaffolds . Fluorination may be introduced via precursors like sodium chlorodifluoroacetate, which generates difluorocarbene intermediates for regioselective fluorination . Reaction monitoring via TLC and purification by column chromatography (e.g., ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How can NMR spectroscopy resolve structural ambiguities in dihydrobenzofuran derivatives?

- Methodology : ¹H and ¹³C NMR are essential for confirming the hydroxyl and fluorine positions. For instance, coupling constants (J values) between adjacent protons on the dihydrofuran ring (e.g., H2 and H3) typically range from 6–8 Hz, indicating cis/trans stereochemistry . Fluorine-induced deshielding effects on nearby protons (e.g., aromatic or hydroxyl groups) can also help assign substitution patterns .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Acid-base extraction is effective for separating phenolic compounds. After reflux in methanol/water, acidification with HCl precipitates the product, which is then extracted with chloroform or dichloromethane. Final purification via silica gel chromatography (ethyl acetate as eluent) ensures high purity .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and crystal packing affect the stability of this compound?

- Methodology : X-ray crystallography reveals that hydroxyl and fluorine groups participate in O–H⋯O and C–F⋯H hydrogen bonds, stabilizing the crystal lattice. Centrosymmetric dimers formed via O–H⋯O interactions (bond length ~2.7 Å) enhance thermal stability, as observed in analogous benzofuran derivatives .

Q. What contradictions arise in spectral data interpretation for fluorinated dihydrobenzofurans, and how can they be resolved?

- Case Study : Discrepancies between calculated and observed NMR shifts may occur due to fluorine’s electronegativity altering electron density. For example, in 5-fluoro-7-methyl derivatives, the methyl group’s chemical shift deviates by ~0.3 ppm from non-fluorinated analogs. Computational methods (DFT calculations) and X-ray validation are recommended to reconcile such contradictions .

Q. How does fluorination impact the biological activity of dihydrobenzofuran derivatives?

- Experimental Design : Fluorine’s electron-withdrawing effects can enhance metabolic stability and binding affinity. In α-adrenolytic studies, fluorinated analogs showed 2–3× higher receptor affinity compared to non-fluorinated counterparts. Activity assays (e.g., radioligand binding) paired with SAR analysis (varying fluorine position) are critical to map structure-activity relationships .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Stability Protocols : Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidation. Lyophilization reduces hydrolytic degradation, while amber glass vials minimize photolytic cleavage of the benzofuran ring. Purity should be periodically verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.